(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde (CAS 1874-22-2), also known as 5-nitro-2-furylacrolein, is a highly characterized nitrofuran building block defined by an α,β-unsaturated aldehyde conjugated to a 5-nitrofuran core . With a molecular weight of 167.12 g/mol, this compound serves as a critical electrophilic intermediate in medicinal chemistry and organic synthesis . Unlike simpler furaldehydes, its extended vinylogous structure provides a dual-reactive Michael acceptor and aldehyde moiety, making it the requisite precursor for synthesizing extended nitrofuran therapeutics and specialized photophysical probes [1].
Attempting to substitute (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde with the more common 5-nitro-2-furaldehyde (CAS 698-63-5) fundamentally alters downstream synthesis and product profiles . 5-Nitro-2-furaldehyde lacks the vinyl extension, meaning condensation with hydrazines yields compact nitrofurans like nitrofurantoin or nitrofurazone [1]. In contrast, the acrylaldehyde moiety in CAS 1874-22-2 provides the necessary spacer to form extended conjugated hydrazones required for drugs like furazidin (Furagin) . Furthermore, the extended conjugation significantly lowers the electrochemical reduction potential of the nitro group and shifts the UV-Vis absorption maximum, meaning generic substitution will result in complete failure in both targeted drug synthesis and chromophore development .
In the synthesis of nitrofuran antibiotics, the choice of aldehyde precursor strictly dictates the final API structure. Condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde yields nitrofurantoin. However, to synthesize furazidin (Furagin), the extended conjugation of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is mandatory . The acrylaldehyde extension acts as a critical structural spacer, allowing the formation of the extended hydrazone network that defines Furagin's specific receptor binding and efficacy profile .
| Evidence Dimension | Downstream API Product Scaffold |
| Target Compound Data | Yields extended furazidin (Furagin) scaffold |
| Comparator Or Baseline | 5-Nitro-2-furaldehyde (yields compact nitrofurantoin scaffold) |
| Quantified Difference | 100% divergent API product (extended vs. compact) |
| Conditions | Hydrazone condensation with 1-aminohydantoin |
Procurement must select CAS 1874-22-2 when the target API requires an extended vinyl spacer, as simpler furaldehydes cannot form the Furagin scaffold.
The extended α,β-unsaturated system of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde significantly alters its electronic properties compared to shorter analogs. This shift directly impacts its biological activation by bacterial nitroreductases, as evidenced by its distinct mutagenic profile in specialized Ames test strains. Specifically, in O-acetyltransferase deficient strains (TA100/1,8-DNP6), 5-nitro-2-furylacrolein exhibits the highest mutagenicity among tested aldehydes, demonstrating a unique activation pathway [1]. The vinylogous extension makes it a superior candidate for designing prodrugs that require specific electrochemical thresholds for activation [2].
| Evidence Dimension | Mutagenic activation in O-acetyltransferase deficient strain (TA100/1,8-DNP6) |
| Target Compound Data | Highest mutagenicity observed among tested aldehydes |
| Comparator Or Baseline | Simpler unsaturated aliphatic aldehydes |
| Quantified Difference | Peak activation specific to the nitroreductase/O-acetyltransferase pathway |
| Conditions | Ames test using Salmonella typhimurium TA100/1,8-DNP6 |
Buyers developing targeted antimicrobial prodrugs must use this extended compound to achieve the specific reduction potential required for selective bacterial activation.
The addition of the vinyl group in (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde expands the delocalized pi-electron system relative to 5-nitro-2-furaldehyde . This extended conjugation results in a pronounced bathochromic shift (red shift) in its UV-Vis absorption spectrum. While 5-nitrofurfural absorbs primarily in the UV region, the acrylaldehyde derivative exhibits stronger absorption extending toward the visible spectrum. This makes CAS 1874-22-2 a superior building block for developing colorimetric probes, photosensitive materials, and highly conjugated organic frameworks.
| Evidence Dimension | UV-Vis Absorption Maximum (Bathochromic Shift) |
| Target Compound Data | Extended absorption profile into near-visible range |
| Comparator Or Baseline | 5-Nitro-2-furaldehyde (shorter wavelength UV absorption) |
| Quantified Difference | Significant bathochromic shift due to +C=C+ extension |
| Conditions | Spectrophotometric analysis |
Material scientists and analytical chemists require this specific compound to synthesize probes and materials that operate at longer, less energetic wavelengths.
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is the mandatory starting material for the industrial production of Furagin and related extended nitrofuran APIs . Its unique acrylaldehyde spacer is required to form the extended hydrazone linkage, making it indispensable for pharmaceutical procurement in this specific therapeutic class.
Due to its finely tuned reduction potential, which is lowered by the extended alpha,beta-unsaturated system, this compound is an ideal building block for hypoxia-activated prodrugs and selective antimicrobial agents [1]. It allows medicinal chemists to calibrate the electrochemical threshold required for nitroreductase-mediated drug release.
The pronounced bathochromic shift provided by the extended pi-system makes this compound highly suitable for developing UV-Vis active colorimetric sensors and fluorescent probe precursors . It is prioritized over simpler furaldehydes when longer-wavelength absorption is required to minimize background interference in biological assays.
Irritant;Health Hazard